Cas no 2679817-49-1 (tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate)

tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate 化学的及び物理的性質
名前と識別子
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- 2679817-49-1
- SCHEMBL13828943
- tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate
- EN300-28273938
-
- インチ: 1S/C9H17FN2O3/c1-9(2,3)15-8(14)6(11)4-5(10)7(12)13/h5-6H,4,11H2,1-3H3,(H2,12,13)/t5-,6+/m1/s1
- InChIKey: IULMAJDQIGGKNA-RITPCOANSA-N
- ほほえんだ: F[C@@H](C(N)=O)C[C@@H](C(=O)OC(C)(C)C)N
計算された属性
- せいみつぶんしりょう: 220.12232057g/mol
- どういたいしつりょう: 220.12232057g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28273938-1.0g |
tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate |
2679817-49-1 | 95.0% | 1.0g |
$0.0 | 2025-03-19 |
tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate 関連文献
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1. Book reviews
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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8. Book reviews
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoateに関する追加情報
Comprehensive Overview of tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate (CAS No. 2679817-49-1)
The compound tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate (CAS No. 2679817-49-1) is a fluorinated amino acid derivative that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including the tert-butyl ester group and the fluorine substitution, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of protease inhibitors and enzyme modulators.
One of the key reasons for the growing interest in tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate is its role in the design of peptidomimetics. Peptidomimetics are synthetic compounds that mimic the structure and function of natural peptides but offer enhanced stability and bioavailability. The incorporation of fluorine into the molecule can significantly alter its electronic and steric properties, making it a versatile building block for medicinal chemistry. This aligns with current trends in drug development, where fluorinated compounds are increasingly used to improve pharmacokinetic profiles.
Another area of interest is the compound's potential in asymmetric synthesis. The stereochemistry of (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate is crucial for its biological activity, and researchers are exploring its use in chiral synthesis. This is particularly relevant given the rising demand for enantiomerically pure pharmaceuticals, as highlighted by recent advancements in FDA-approved drugs with single enantiomer formulations.
From a technical perspective, the synthesis of tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate involves multi-step organic reactions, including protection-deprotection strategies and fluorination techniques. These methods are often discussed in academic forums and industry conferences, reflecting the compound's importance in synthetic chemistry. Additionally, its CAS No. 2679817-49-1 serves as a unique identifier in chemical databases, facilitating research and regulatory compliance.
In the context of green chemistry, there is a growing emphasis on optimizing the synthesis of fluorinated compounds like tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate to minimize environmental impact. Researchers are exploring catalytic methods and renewable solvents to achieve sustainable production. This aligns with global initiatives to reduce the carbon footprint of pharmaceutical manufacturing.
The compound's carbamoyl group also opens doors to applications in bioconjugation and drug delivery systems. For instance, it can be used to modify proteins or peptides, enhancing their therapeutic potential. This is particularly relevant in the era of personalized medicine, where tailored treatments are becoming the norm.
In summary, tert-butyl (2S,4R)-2-amino-4-carbamoyl-4-fluorobutanoate (CAS No. 2679817-49-1) is a multifaceted compound with broad applications in drug discovery, asymmetric synthesis, and bioconjugation. Its unique structural attributes and alignment with contemporary research trends make it a subject of ongoing investigation. As the pharmaceutical industry continues to evolve, this compound is poised to play a pivotal role in the development of next-generation therapeutics.
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